molecular formula C17H33N3O3 B7918662 (S)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

(S)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7918662
M. Wt: 327.5 g/mol
InChI Key: ZCTYEPSIYOIOMY-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS No.: 1401667-95-5 Molecular Formula: C₁₇H₃₃N₃O₃ Molecular Weight: 327.44 g/mol This compound is a piperidine derivative featuring an (S)-configured 2-amino-3-methyl-butyryl group linked via an ethyl-amino spacer to the piperidine ring. The tert-butyl ester at the 1-position enhances steric protection, improving stability during synthetic processes . It is frequently utilized as an intermediate in pharmaceutical synthesis, particularly for protease inhibitors or peptidomimetics, due to its chiral centers and modular reactivity .

Properties

IUPAC Name

tert-butyl (3S)-3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3/c1-7-20(15(21)14(18)12(2)3)13-9-8-10-19(11-13)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTYEPSIYOIOMY-KBPBESRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCCN(C1)C(=O)OC(C)(C)C)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1354026-04-2, is a compound with potential therapeutic applications. Its structure includes a piperidine ring, an amino acid moiety, and a tert-butyl ester group, which may influence its biological activity. This article reviews the biological activity of this compound based on existing research findings, case studies, and relevant data.

  • Molecular Formula : C17H33N3O3
  • Molecular Weight : 327.462 g/mol
  • Structural Features : The compound features a piperidine ring that is substituted with an amino acid derivative, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways or signal transduction.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties:

  • Study Findings : In vitro assays have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including Jurkat and A-431 cells, suggesting a potential role in cancer therapy .
  • IC50 Values : The IC50 values of related compounds have been reported to be lower than those of standard chemotherapeutics like doxorubicin .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Analogous compounds have been studied for their ability to protect neuronal cells from apoptosis and oxidative stress:

Case Studies

StudyFindings
Anticancer Activity in Jurkat Cells Compound exhibited significant cytotoxicity with an IC50 value lower than doxorubicin, indicating strong anticancer potential .
Neuroprotection in Cellular Models Related compounds have shown promise in protecting neuronal cells from oxidative damage .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Key Features : The piperidine ring and the attached amino acid are essential for its interaction with biological targets.
  • Substituents : Variations in substituents on the piperidine ring can significantly alter its potency and selectivity towards specific receptors or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to analogs with modifications in:

  • Amino acid side chains (e.g., propionyl vs. 3-methyl-butyryl).
  • Substituent groups (e.g., methyl vs. ethyl-amino).
  • Stereochemistry (R vs. S configurations).
  • Additional functional groups (e.g., cyclopropyl or methanesulfonyl).

Comparative Analysis

Table 1: Structural and Physicochemical Properties
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Source/Application Notes
Target Compound (1401667-95-5) C₁₇H₃₃N₃O₃ 327.44 (S)-2-Amino-3-methyl-butyryl, ethyl-amino spacer Pharmaceutical intermediate; ISO-certified
(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (1401664-66-1) C₁₄H₂₇N₃O₃ 285.39 (R)-piperidine configuration; propionyl group Structural analog with reduced steric bulk
3-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester (1354028-91-3) C₁₈H₃₅N₃O₃ 341.50 Additional methyl group on spacer Higher molecular weight; altered lipophilicity
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester (1401664-76-3) C₁₈H₃₄N₃O₃ 340.49 Carbamic acid ester; piperidin-3-yl substitution Discontinued due to synthesis challenges
3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (1354026-05-3) C₁₆H₃₁N₃O₃ 313.44 Methyl-amino spacer Smaller spacer; lower molecular weight

Discussion of Key Differences

Steric and Electronic Effects: The tert-butyl group in the target compound enhances stability but reduces solubility compared to analogs with smaller esters (e.g., methyl) . The ethyl-amino spacer balances flexibility and rigidity, whereas methyl-amino analogs (e.g., 1354026-05-3) may restrict conformational diversity .

Stereochemical Impact: The (S)-configuration in both the piperidine and amino acid moieties is critical for binding affinity in protease inhibitors, whereas (R)-configured analogs (e.g., 1401664-66-1) show reduced activity .

Synthetic Utility :

  • Compounds like the carbamic acid ester (1401664-76-3) were discontinued due to instability, highlighting the importance of the tert-butyl ester’s protective role in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.